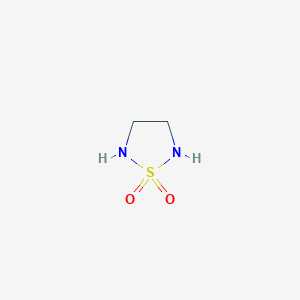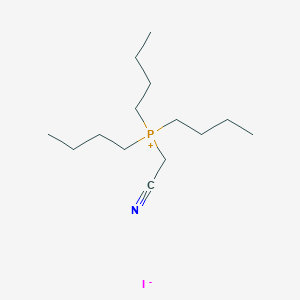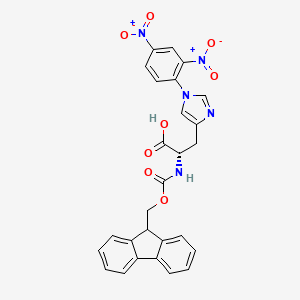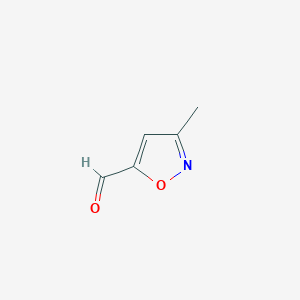![molecular formula C11H12N2O2 B1311921 2-(咪唑并[1,2-a]吡啶-2-基)乙酸乙酯 CAS No. 21755-34-0](/img/structure/B1311921.png)
2-(咪唑并[1,2-a]吡啶-2-基)乙酸乙酯
概述
描述
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine ring fused with an ethyl acetate group
科学研究应用
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
Target of Action
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a derivative of imidazo[1,2-a]pyridines , a class of heterocyclic compounds that have been recognized as valuable scaffolds in pharmaceutical chemistry Imidazo[1,2-a]pyridines have been associated with a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.
Mode of Action
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of Ethyl 2-(imidazo[1,2-a
生化分析
Biochemical Properties
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the breakdown of neurotransmitters . Additionally, this compound can interact with proteins involved in inflammatory pathways, potentially modulating the activity of cytokines like tumor necrosis factor-alpha (TNF-α) . These interactions highlight the compound’s potential in therapeutic applications, particularly in neurodegenerative and inflammatory diseases.
Cellular Effects
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . In neuronal cells, it may enhance neurotransmitter levels by inhibiting the breakdown of acetylcholine, which is essential for cognitive function . These cellular effects suggest that ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate could be beneficial in treating conditions like Alzheimer’s disease and other inflammatory disorders.
Molecular Mechanism
The molecular mechanism of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific biomolecules. At the molecular level, this compound binds to the active sites of enzymes such as AChE and BChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate can modulate gene expression by interacting with transcription factors and signaling molecules involved in inflammatory pathways . These molecular interactions underpin the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate remains stable under standard laboratory conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation, reducing its efficacy
Dosage Effects in Animal Models
The effects of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as reducing inflammation and enhancing cognitive function . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have provided valuable insights into the compound’s safety profile and therapeutic window.
Metabolic Pathways
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can influence metabolic flux and metabolite levels, potentially affecting its pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in target tissues, such as the brain and liver . Its distribution is influenced by factors like lipophilicity and molecular size, which affect its ability to penetrate biological barriers. Additionally, binding proteins in the bloodstream can facilitate the compound’s transport to various tissues, enhancing its bioavailability and therapeutic potential.
Subcellular Localization
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate exhibits specific subcellular localization, which can impact its activity and function. The compound is known to localize in cellular compartments such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its biochemical effects. For instance, its presence in the nucleus allows it to interact with transcription factors and modulate gene expression . Understanding the subcellular localization of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate can be synthesized through a multicomponent reaction involving 2-aminopyridine, arylglyoxal, and Meldrum’s acid . The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as copper chloride and isoamyl nitrite in anhydrous acetonitrile . The reaction involves the formation of an intermediate, which undergoes intramolecular cyclization to yield the final product.
Industrial Production Methods
Industrial production of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
相似化合物的比较
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different ring fusion pattern, which can result in distinct reactivity and applications.
Indole derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research areas.
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate stands out due to its unique combination of an imidazo[1,2-a]pyridine ring and an ethyl acetate group, which imparts specific chemical and biological properties.
属性
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELPSGSLQYBSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445359 | |
| Record name | SBB018926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21755-34-0 | |
| Record name | SBB018926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)
![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)





